6α-Methylandrostenedione is a synthetic anabolic androgenic steroid (AAS) []. It is classified as a prohibited substance by the World Anti-Doping Agency (WADA) due to its performance-enhancing properties in sports []. Scientifically, it serves as a valuable research compound for studying steroid metabolism and developing doping control methods.
6alpha-Methylandrostenedione is an anabolic androgenic steroid derived from testosterone, classified under synthetic androgens. It is structurally modified to enhance anabolic properties while minimizing androgenic effects. This compound is notable for its application in sports, particularly in doping contexts, where it has been detected in urine samples of athletes . The compound is synthesized through chemical modifications of naturally occurring steroids, making it a subject of interest in both pharmacology and sports medicine.
The synthesis of 6alpha-Methylandrostenedione typically involves several key steps:
6alpha-Methylandrostenedione has a molecular formula of and a molecular weight of 288.43 g/mol. Its structure features:
The three-dimensional conformation plays a significant role in its interaction with androgen receptors, influencing its potency and efficacy .
The primary chemical reactions involving 6alpha-Methylandrostenedione include:
The mechanism of action for 6alpha-Methylandrostenedione primarily involves binding to androgen receptors located in target tissues such as muscle and bone. Upon binding:
The physical and chemical properties of 6alpha-Methylandrostenedione include:
6alpha-Methylandrostenedione has several applications:
6α-Methylandrostenedione (6α-MA) undergoes complex biotransformation primarily in the liver, mediated by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). Hepatic metabolism dominates, with CYP3A4 identified as the major catalyst for 6β-hydroxylation—a primary oxidative pathway conserved across synthetic anabolic-androgenic steroids (AAS) [1] [3]. In vitro studies using human liver microsomes confirm that 6α-MA follows testosterone-like metabolic routes, with 6β-hydroxylation accounting for >75% of oxidative metabolites, while 2β- and 15β-hydroxylation occur at lower rates (10% and 3-4%, respectively) [3] [6]. The 6α-methyl group significantly alters metabolic kinetics by sterically hindering 5α-reduction, a key divergence from unmodified androstenedione [1] [8].
Extrahepatic metabolism occurs in steroidogenic tissues (testes, adrenal glands) and the gastrointestinal tract. Testicular microsomes favor reductive pathways, generating 17β-hydroxylated derivatives via 17β-HSD, while intestinal microbiota contribute to phase I reductions, producing epi-androsterone isomers [4] [8]. Notably, the 6α-methyl group enhances metabolic stability in peripheral tissues compared to non-methylated AAS, delaying systemic clearance [1].
The major reduced metabolite of 6α-MA is 3α-Hydroxy-6α-Methyl-5β-Androstan-17-One, synthesized via a three-step enzymatic cascade:
Table 1: Key Phase I Metabolites of 6α-Methylandrostenedione
Metabolite | Enzymes Involved | Structural Feature | Analytical Detection |
---|---|---|---|
6β-Hydroxy-6α-MA | CYP3A4 | 6β-OH, Δ⁴-3-keto | GC-MS/MS (m/z 318→159) |
3α-Hydroxy-6α-Methyl-5β-Androstan-17-One | 5β-Reductase, 3α-HSD | 5β-H, 3α-OH, 17-keto | LC-ESI-MS (m/z 305.2→269.1) |
17β-Hydroxy-6α-Methyl-androst-4-en-3-one | 17β-HSD | Δ⁴-3-keto, 17β-OH | HPLC-UV (λ=254 nm) |
6α-Methyl-etiocholanedione | 5β-Reductase | 5β-H, 3-keto, 17-keto | GC-MS (RT 14.3 min) |
Synthesis of 3α-Hydroxy-6α-Methyl-5β-Androstan-17-One employs Aspergillus niger biotransformation or chemical hydrogenation using Pd/C, achieving >85% yields [5]. Structural elucidation relies on tandem mass spectrometry (MS/MS) and ¹³C-NMR, with diagnostic shifts at C3 (δ 71.5 ppm) and C5 (δ 44.1 ppm) confirming 3α-hydroxy-5β configuration [5] [9].
Phase II conjugation dictates 6α-MA elimination efficiency:
Excretion dynamics show species-specific patterns: humans excrete 75-85% as glucuronides within 48 hours, whereas rodents exhibit higher sulfation rates (50% of total conjugates) due to elevated SULT2A1 expression [2] [6]. Detection in anti-doping analyses leverages enzymatic hydrolysis followed by GC-MS/MS, with 6α-MA glucuronide showing distinct ion clusters at m/z 448→432 [2].
Table 2: Species Variations in 6α-Methylandrostenedione Metabolism
Metabolic Parameter | Human | Rat | Mouse |
---|---|---|---|
Dominant Oxidative Pathway | 6β-Hydroxylation (70-80%) | 16α-Hydroxylation (60%) | 7α-Hydroxylation (45%) |
Reductive Metabolism | 5β-Reduction dominant | 5α-Reduction dominant | Mixed 5α/5β reduction |
Conjugation Ratio (G:S) | 3:1 (Glucuronide:Sulfate) | 1:1 | 1:1.5 |
Fecal Excretion | 25-30% | 45-50% | 55-60% |
Key interspecies differences:
Genetic variations critically modulate 6α-MA disposition:
In vitro models using human hepatocytes with defined genotypes demonstrate 3-fold inter-individual variance in metabolite profiles. Pharmacogenomic considerations are crucial for interpreting urinary metabolite ratios in forensic and clinical settings [1] [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0